(3-(N-methoxysulfamoyl)phenyl)boronic acid
Overview
Description
(3-(N-methoxysulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO5S and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives of phenylboronic acid, have been studied for their potential in reducing fructose specifically in food matrices like fruit juice. These acids can form esters with diol structures, enabling selective binding and fractionation of fructose (Pietsch & Richter, 2016).
Detection and Analysis of Diols and Alpha-Hydroxy Acids : Boronic acids are utilized as receptors for detecting diols and alpha-hydroxy acids. Research involving 3-acrylamide phenyl boronic acid (3-APB) demonstrated its effectiveness as a responsive and reversible holographic sensor for L-lactate, showcasing the potential of boronic acids in analytical chemistry (Sartain, Yang, & Lowe, 2008).
Chemical and Structural Studies : Studies on boron(III) complexes with N-confused and N-fused porphyrins have provided insights into the chemical and structural properties of these complexes, with boronic acids playing a crucial role (Młodzianowska et al., 2007).
Multifunctional Compounds in Medicine and Agriculture : The introduction of an aminophosphonic acid group into boronic acid compounds has shown potential for applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds exhibit interesting structural properties (Zhang et al., 2017).
Formation of Cationic Rhodium Complexes : Research on the formation of cationic rhodium complexes with tetraarylpentaborates, involving reactions with phenylboronic acids, has contributed to the understanding of the chemical properties and structures of these complexes (Nishihara et al., 2002).
Fluorescence Quenching and Photophysical Studies : The fluorescence quenching and photophysical properties of boronic acid derivatives have been extensively studied, providing valuable insights into the behavior of these molecules in different environments (Geethanjali et al., 2015).
Catalysis in Organic Chemistry : Boronic acids have been employed as catalysts in organic reactions, such as the direct amide formation between carboxylic acids and amines. Their catalytic properties have been studied under various conditions to optimize their reactivity (Arnold et al., 2008).
Solvatochromic Shift and Quantum Yield Studies : The solvatochromic shift and quantum yield of 3-Methoxyphenyl boronic acid (3MPBA) have been investigated in different solvents, contributing to the understanding of molecular interactions and photophysical properties (Muddapur et al., 2016).
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs . This property allows them to interact with a variety of biological targets, including carbohydrates and glycoproteins .
Mode of Action
Boronic acids are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, transferring organic groups from boron to palladium . It’s possible that (3-(N-methoxysulfamoyl)phenyl)boronic acid may participate in similar reactions.
Biochemical Pathways
Boronic acids are known to interact with diols, which are present in many biological molecules . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways through its interactions with these molecules.
Result of Action
Given the known properties of boronic acids, it’s likely that this compound could influence a variety of cellular processes through its interactions with diol-containing molecules .
Action Environment
Factors such as ph and the presence of diol-containing compounds could potentially influence the behavior of this compound .
Properties
IUPAC Name |
[3-(methoxysulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO5S/c1-14-9-15(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJYQZKDXCIXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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